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Compound of Interest

Compound Name:
Methyl 4-acetamido-2-

hydroxybenzoate

Cat. No.: B132618 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
4-acetamido-2-hydroxybenzoate (CAS No. 4093-28-1), a key intermediate in the synthesis of

various pharmaceuticals. This document is intended to serve as a valuable resource for

researchers and professionals involved in drug discovery, development, and quality control,

offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) characteristics.

Chemical Structure and Properties
IUPAC Name: Methyl 4-acetamido-2-hydroxybenzoate

Synonyms: 4-(Acetylamino)-2-hydroxy-benzoic Acid Methyl Ester, 4-Acetylaminosalicylic

Acid Methyl Ester

CAS Number: 4093-28-1

Molecular Formula: C₁₀H₁₁NO₄

Molecular Weight: 209.20 g/mol

Spectroscopic Data Summary
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The following tables summarize the available spectroscopic data for Methyl 4-acetamido-2-
hydroxybenzoate.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration
Tentative
Assignment

10.86 Broad Signal - 1H Ar-OH

7.78 Doublet 8.6 1H Ar-H

7.23 Singlet - 1H Ar-H

7.16 Broad Signal - 1H NH-C=O

7.10 Doublet 8.6 1H Ar-H

3.92 Singlet - 3H O-CH₃

2.19 Singlet - 3H C(=O)-CH₃

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data
Experimental ¹³C NMR data for Methyl 4-acetamido-2-hydroxybenzoate was not available in

the searched resources.

Table 3: IR Spectroscopic Data
Experimental IR spectroscopic data for Methyl 4-acetamido-2-hydroxybenzoate was not

available in the searched resources.

Table 4: Mass Spectrometry Data
m/z Ion

208 [M+H]⁺

A full fragmentation pattern was not available in the searched resources.
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Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for a solid organic compound like Methyl 4-acetamido-2-hydroxybenzoate. Specific

instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of Methyl 4-acetamido-2-hydroxybenzoate in

approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Filtration: Filter the solution through a pipette with a cotton or glass wool plug into a clean 5

mm NMR tube to remove any particulate matter.

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR

spectrometer.

Data Acquisition:

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-

to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be necessary compared to ¹H NMR.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts should be referenced to the residual solvent peak or

an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of Methyl 4-acetamido-2-hydroxybenzoate with approximately 100 mg of

dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
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Instrumentation: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding

a sufficient number of scans to obtain a high-quality spectrum. A background spectrum of a

pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of Methyl 4-acetamido-2-hydroxybenzoate
in a suitable volatile solvent (e.g., methanol, acetonitrile).

Instrumentation: Introduce the sample into the mass spectrometer via a suitable ionization

source (e.g., Electrospray Ionization - ESI).

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated

molecule [M+H]⁺. For fragmentation analysis, a tandem mass spectrometry (MS/MS)

experiment can be performed by isolating the parent ion and subjecting it to collision-induced

dissociation (CID).

Visualizations
The following diagrams illustrate the general workflows for spectroscopic analysis.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Sample Introduction Ionization
(e.g., ESI)

Mass Analyzer 1
(Parent Ion Selection)

Collision Cell
(Fragmentation)

Mass Analyzer 2
(Fragment Ion Detection) Detector Mass Spectrum

Click to download full resolution via product page

Caption: Workflow for tandem mass spectrometry (MS/MS) analysis.

To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-acetamido-2-
hydroxybenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b132618#spectroscopic-data-nmr-ir-mass-spec-of-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b132618?utm_src=pdf-body-img
https://www.benchchem.com/product/b132618?utm_src=pdf-body-img
https://www.benchchem.com/product/b132618#spectroscopic-data-nmr-ir-mass-spec-of-methyl-4-acetamido-2-hydroxybenzoate
https://www.benchchem.com/product/b132618#spectroscopic-data-nmr-ir-mass-spec-of-methyl-4-acetamido-2-hydroxybenzoate
https://www.benchchem.com/product/b132618#spectroscopic-data-nmr-ir-mass-spec-of-methyl-4-acetamido-2-hydroxybenzoate
https://www.benchchem.com/product/b132618#spectroscopic-data-nmr-ir-mass-spec-of-methyl-4-acetamido-2-hydroxybenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b132618?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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